![molecular formula C7H13Cl2N3O2 B13468537 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)
1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a ligand in the study of enzyme-substrate interactions and receptor bindingIndustrially, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to histamine receptors, leading to vasodilation and increased permeability of blood vessels .
Comparison with Similar Compounds
1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride can be compared with other imidazole derivatives, such as methyl 1-[2-(methylamino)ethyl]-1H-imidazole-5-carboxylate dihydrochloride . While both compounds share a similar core structure, their unique substituents confer different chemical properties and applications. The presence of the carboxylic acid group in this compound makes it more suitable for certain biological applications, whereas the ester group in methyl 1-[2-(methylamino)ethyl]-1H-imidazole-5-carboxylate dihydrochloride may be preferred in synthetic chemistry .
Properties
Molecular Formula |
C7H13Cl2N3O2 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
1-[2-(methylamino)ethyl]imidazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-8-2-3-10-4-6(7(11)12)9-5-10;;/h4-5,8H,2-3H2,1H3,(H,11,12);2*1H |
InChI Key |
OQKXRKBSLXLKFN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=C(N=C1)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)

![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)
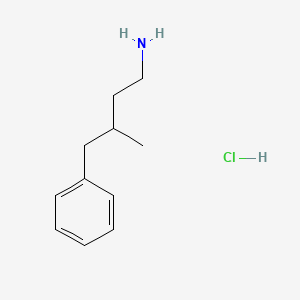
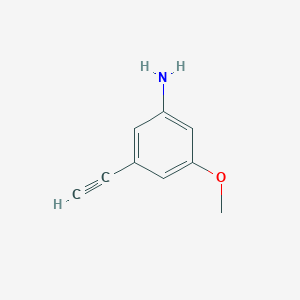



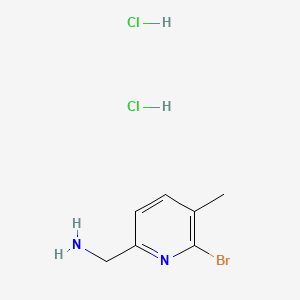
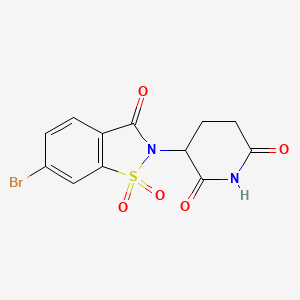
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)

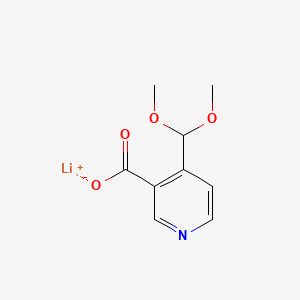
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
